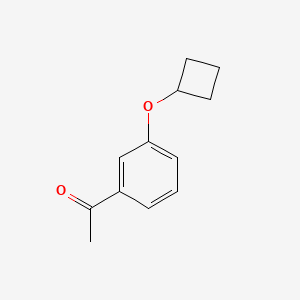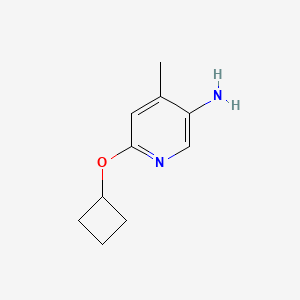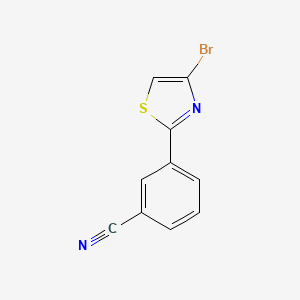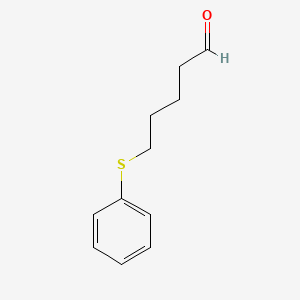
5-Phenylsulfanylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenylsulfanylpentanal is an organic compound characterized by the presence of a phenylsulfanyl group attached to a pentanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylsulfanylpentanal typically involves the introduction of a phenylsulfanyl group to a pentanal molecule. One common method is the reaction of pentanal with thiophenol under acidic conditions, which facilitates the formation of the phenylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenylsulfanylpentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: 5-Phenylsulfanylpentanoic acid.
Reduction: 5-Phenylsulfanylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Phenylsulfanylpentanal has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Phenylsulfanylpentanal involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can influence the reactivity and binding properties of the compound, making it a versatile intermediate in chemical reactions. The aldehyde group can participate in nucleophilic addition reactions, further expanding its utility in synthetic chemistry.
Comparison with Similar Compounds
5-Phenylpentanal: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
5-Phenylsulfanylpentanoic acid: An oxidized form of 5-Phenylsulfanylpentanal with different chemical properties.
5-Phenylsulfanylpentanol: A reduced form with distinct reactivity and applications.
Uniqueness: this compound is unique due to the presence of both an aldehyde group and a phenylsulfanyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-phenylsulfanylpentanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-9H,2,5-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETQIFGEUVQPGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCCC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

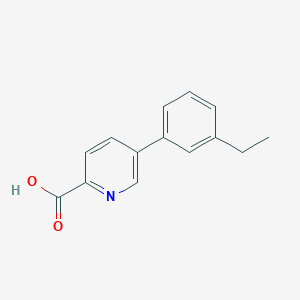
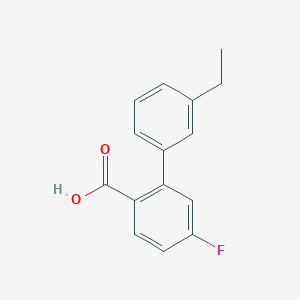
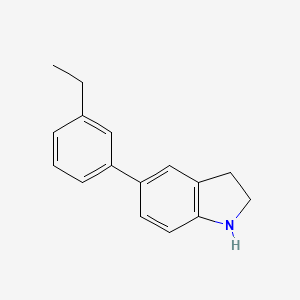
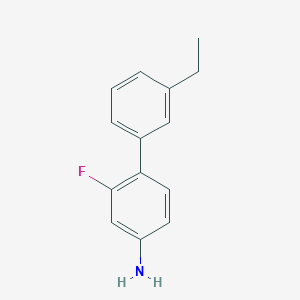
![N-[(2-Bromo-4-chlorophenyl)methyl]-3-methylaniline](/img/structure/B7937571.png)
amine](/img/structure/B7937581.png)
amine](/img/structure/B7937593.png)
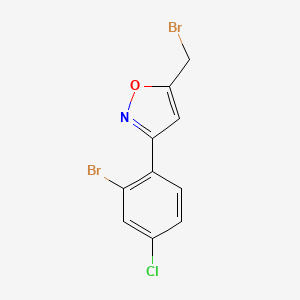
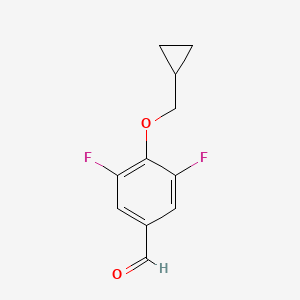
acetate](/img/structure/B7937615.png)
